The compound is used in the synthesis of Ivabradine, a drug used to treat certain heart conditions . Ivabradine works by reducing the heart rate, which can be beneficial in conditions like angina and heart failure .
This compound is used in the field of biomedical research, specifically in the study of hemoglobinopathies .
“3-(3,4-Dimethoxyphenyl)propanoic acid” has been used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
The results of these studies have shown that “3-(3,4-Dimethoxyphenyl)propanoic acid” can stimulate γ globin gene expression, which could potentially be used for the treatment of β hemoglobinopathies and other anemias .
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is a chemical compound characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 314.14 g/mol. This compound is part of a broader class of organic compounds known as phenylpropanoic acids, which are often utilized in various chemical syntheses and biological applications due to their functional properties.
Research indicates that 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid exhibits significant biological activity. It has been associated with pharmacological effects similar to those of ivabradine, which is known for its bradycardic properties—reducing heart rate without affecting myocardial contractility. This makes it potentially useful in treating conditions like angina pectoris and heart failure . Additionally, compounds in this class have shown promise in modulating various biological pathways, suggesting their utility in therapeutic applications.
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid typically involves several steps:
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid has various applications:
Studies on 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid focus on its interaction with biological targets such as ion channels and receptors involved in cardiac function. Its derivatives have been shown to influence heart rate and rhythm by modulating specific pathways associated with cardiac excitability and contractility . Further research into its interactions may reveal additional therapeutic potentials.
Several compounds share structural similarities with 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. Below is a comparison highlighting their uniqueness:
These compounds exhibit variations in their functional groups that can significantly influence their chemical behavior and biological activity.